molecular formula C28H31N3O2 B10888501 1-{4-[(9-Ethylcarbazol-3-YL)methyl]piperazin-1-YL}-2-(3-methylphenoxy)ethanone

1-{4-[(9-Ethylcarbazol-3-YL)methyl]piperazin-1-YL}-2-(3-methylphenoxy)ethanone

Cat. No.: B10888501
M. Wt: 441.6 g/mol
InChI Key: DYTIAPDHQWLBAA-UHFFFAOYSA-N
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Description

1-{4-[(9-Ethylcarbazol-3-YL)methyl]piperazin-1-YL}-2-(3-methylphenoxy)ethanone is a complex organic compound that features a combination of carbazole, piperazine, and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(9-Ethylcarbazol-3-YL)methyl]piperazin-1-YL}-2-(3-methylphenoxy)ethanone typically involves a multi-step process. The initial step often includes the preparation of the 9-ethylcarbazole derivative, followed by its reaction with piperazine to form the intermediate compound. This intermediate is then reacted with 3-methylphenoxyethanone under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-{4-[(9-Ethylcarbazol-3-YL)methyl]piperazin-1-YL}-2-(3-methylphenoxy)ethanone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

1-{4-[(9-Ethylcarbazol-3-YL)methyl]piperazin-1-YL}-2-(3-methylphenoxy)ethanone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-{4-[(9-Ethylcarbazol-3-YL)methyl]piperazin-1-YL}-2-(3-methylphenoxy)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{4-[(9-Ethylcarbazol-3-YL)methyl]piperazin-1-YL}-2-(3-methylphenoxy)ethanone is unique due to its specific combination of carbazole, piperazine, and phenoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C28H31N3O2

Molecular Weight

441.6 g/mol

IUPAC Name

1-[4-[(9-ethylcarbazol-3-yl)methyl]piperazin-1-yl]-2-(3-methylphenoxy)ethanone

InChI

InChI=1S/C28H31N3O2/c1-3-31-26-10-5-4-9-24(26)25-18-22(11-12-27(25)31)19-29-13-15-30(16-14-29)28(32)20-33-23-8-6-7-21(2)17-23/h4-12,17-18H,3,13-16,19-20H2,1-2H3

InChI Key

DYTIAPDHQWLBAA-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)CN3CCN(CC3)C(=O)COC4=CC=CC(=C4)C)C5=CC=CC=C51

Origin of Product

United States

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